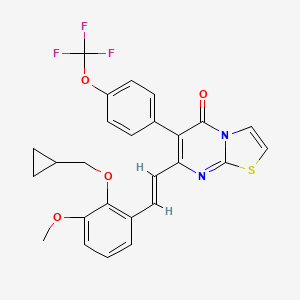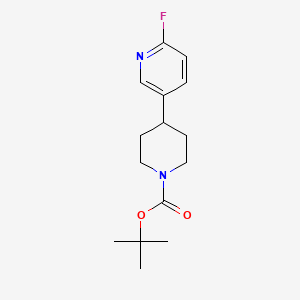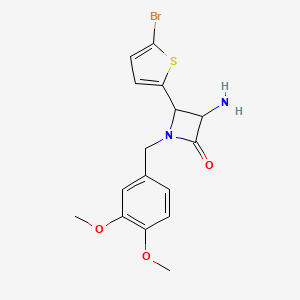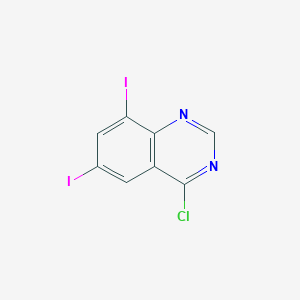
TRPV antagonist 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TRPV antagonist 1 is a compound that targets the transient receptor potential vanilloid 1 (TRPV1) receptor, a ligand-gated ion channel involved in the sensation of pain and heat. TRPV1 receptors are activated by various stimuli, including capsaicin, heat, and low pH, and play a crucial role in pain perception and inflammation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TRPV antagonist 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may vary depending on the specific structure of the antagonist, but common steps include:
- Formation of the core structure through cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Final coupling reactions to attach specific side chains or functional groups .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity. This often requires optimization of reaction conditions, purification processes, and quality control measures to meet regulatory standards .
化学反应分析
Types of Reactions
TRPV antagonist 1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or alcohols, while substitution reactions can introduce new functional groups like halides or amines .
科学研究应用
TRPV antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of TRPV1 receptors and their role in pain perception.
Medicine: Explored as a potential therapeutic agent for treating chronic pain, inflammation, and other conditions related to TRPV1 activation
Industry: Utilized in the development of new analgesic drugs and other pharmaceutical products
作用机制
TRPV antagonist 1 exerts its effects by binding to the TRPV1 receptor and inhibiting its activation. This prevents the influx of cations like calcium, which is essential for the transmission of pain signals. The molecular targets include specific binding sites on the TRPV1 receptor, and the pathways involved are related to pain perception and inflammatory responses .
相似化合物的比较
TRPV antagonist 1 is unique compared to other similar compounds due to its specific binding affinity and selectivity for the TRPV1 receptor. Similar compounds include:
Capsazepine: The first competitive antagonist of TRPV1, known for its analgesic properties.
5’-Iodoresiniferatoxin: A potent TRPV1 antagonist with a different structural feature.
6’-Iodonordihydrocapsaicin: Another TRPV1 antagonist with unique binding characteristics.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
属性
分子式 |
C26H21F3N2O4S |
|---|---|
分子量 |
514.5 g/mol |
IUPAC 名称 |
7-[(E)-2-[2-(cyclopropylmethoxy)-3-methoxyphenyl]ethenyl]-6-[4-(trifluoromethoxy)phenyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C26H21F3N2O4S/c1-33-21-4-2-3-18(23(21)34-15-16-5-6-16)9-12-20-22(24(32)31-13-14-36-25(31)30-20)17-7-10-19(11-8-17)35-26(27,28)29/h2-4,7-14,16H,5-6,15H2,1H3/b12-9+ |
InChI 键 |
AQYDUQPBWUAJJS-FMIVXFBMSA-N |
手性 SMILES |
COC1=CC=CC(=C1OCC2CC2)/C=C/C3=C(C(=O)N4C=CSC4=N3)C5=CC=C(C=C5)OC(F)(F)F |
规范 SMILES |
COC1=CC=CC(=C1OCC2CC2)C=CC3=C(C(=O)N4C=CSC4=N3)C5=CC=C(C=C5)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[[17-[5-(carboxymethylamino)-5-oxopentan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12063855.png)













